N-Benzyl-3-(alpha-D-galactos-1-YL)-benzamide
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Overview
Description
N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide is an organic compound belonging to the class of N-benzylbenzamides. These compounds contain a benzamide moiety that is N-linked to a benzyl group. The chemical formula for N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide is C20H23NO7
Preparation Methods
The synthesis of N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide typically involves the following steps:
Starting Materials: Benzylamine and 3-(alpha-D-galactopyranosyloxy)benzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Chemical Reactions Analysis
N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and varying temperatures depending on the specific reaction.
Scientific Research Applications
N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a model compound in the study of benzamide derivatives and their reactivity.
Biology: This compound is studied for its potential interactions with biological molecules, particularly in the context of glycosylation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in drug design.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide involves its interaction with specific molecular targets. One known target is the heat-labile enterotoxin B chain of Escherichia coli . The compound binds to this target, potentially interfering with the toxin’s activity. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide can be compared with other N-benzylbenzamides and phenolic glycosides:
N-Benzylbenzamide: Similar in structure but lacks the glycosyl moiety, making it less complex and potentially less biologically active.
The uniqueness of N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide lies in its combination of a benzamide moiety with a glycosyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO7 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-benzyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |
InChI |
InChI=1S/C20H23NO7/c22-11-15-16(23)17(24)18(25)20(28-15)27-14-8-4-7-13(9-14)19(26)21-10-12-5-2-1-3-6-12/h1-9,15-18,20,22-25H,10-11H2,(H,21,26)/t15-,16+,17+,18-,20+/m1/s1 |
InChI Key |
FSMWGHKWKYCPKE-QTVCLEQKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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